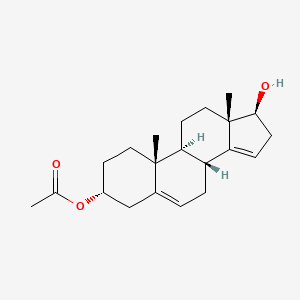

(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

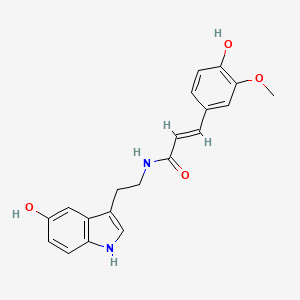

“(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate” is a steroid compound . It’s a major metabolite of testosterone with androgenic activity . It has been implicated as a regulator of gonadotropin secretion .

Synthesis Analysis

The synthesis of “(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate” involves complex biochemical processes. It’s a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) .Molecular Structure Analysis

The molecular formula of “(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate” is C21H34O2 . It contains total 61 bond(s); 27 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis

The molecular weight of “(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate” is 318.5 g/mol . The exact mass is 292.240230259 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación

Crystallography and Structural Analysis

The compound has been used in the field of crystallography and structural analysis . The molecular structure of a novel chiral acetylgestrel derivative of the compound was reported . The crystal structure was determined using X-ray diffraction, with the data collected and handled using various programs . The compound was recrystallized from a mixture of ethyl acetate and petroleum ether .

Medical Applications

The compound is a well-known metabolite of dihydrotestosterone (DHT) and its concentration in serum is looked upon as a marker of DHT activity in skin and prostate . It has been used in the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, associated with menopause . The compound is administered intravaginally using a disposable applicator provided by the manufacturer .

Proteomics Research

The compound has been used in proteomics research . An orally active synthetic analogue of 3α-androstanediol, 17α-ethynyl-3α-androstanediol (HE-3235, Apoptone), was formerly under investigation for the treatment of prostate cancer and breast cancer .

Neurosteroid Research

The compound is an endogenous steroid hormone and neurosteroid and a metabolite of androgens like dihydrotestosterone (DHT) . It acts as a potent positive allosteric modulator of the GABA A receptor, and has been found to have rewarding, anxiolytic, pro-sexual, and anticonvulsant effects .

Breast Cancer Treatment

The androstene-3β, 17α-diol (α-AED) reduces breast tumor cell proliferation and is an ideal candidate to treat mammary tumors . This study aims to identify the in vitro and in vivo effects of α-AED on a triple-negative mammary tumor model .

Direcciones Futuras

Propiedades

IUPAC Name |

[(3R,8R,9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16+,18+,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVMDJLEAWSOBJ-AMQGKWNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746922 |

Source

|

| Record name | (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate | |

CAS RN |

61252-30-0 |

Source

|

| Record name | (3alpha,17beta)-17-Hydroxyandrosta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[2-(1-propenyl)-1-cyclohexen-1-yl]-, (Z)- (9CI)](/img/no-structure.png)

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)

![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)